Array ( [bid] => 75004 ) Buy 1-Dehydroprogesterone | 1162-54-5

1-Dehydroprogesterone

Catalog No.
S597707
CAS No.
1162-54-5
M.F
C21H28O2
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Dehydroprogesterone

CAS Number

1162-54-5

Product Name

1-Dehydroprogesterone

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h8,10,12,16-19H,4-7,9,11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1

InChI Key

QIEPWCSVQYUPIY-LEKSSAKUSA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C

Synonyms

1,2-dehydroprogesterone, 1-dehydroprogesterone, 1-dehydroprogesterone, (13alpha,17alpha)-(+-)-isomer

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C

Understanding Progesterone Metabolism:

-DHP serves as an intermediate metabolite in the breakdown of progesterone. Studying its formation and conversion pathways helps researchers gain deeper insights into progesterone metabolism, which is crucial for understanding various physiological processes in females, including:

  • Menstrual Cycle Regulation: Progesterone levels fluctuate throughout the menstrual cycle, impacting uterine lining development and preparation for pregnancy. Understanding 1-DHP's role in this process can contribute to the development of new treatments for menstrual irregularities and related issues. [Source: National Institutes of Health (NIH) - ]
  • Ovulation and Fertility: Progesterone plays a vital role in preparing the uterus for implantation and supporting early pregnancy. Studying 1-DHP's involvement in progesterone metabolism can shed light on factors affecting ovulation, fertilization, and early pregnancy development. [Source: National Institutes of Child Health and Human Development (NICHD) - ]

Investigating Steroidogenic Pathways:

-DHP is also a valuable tool in studying steroidogenic pathways, the biochemical processes by which the body synthesizes various steroid hormones. By analyzing the enzymes involved in 1-DHP's formation and conversion, researchers can gain a better understanding of:

  • Hormonal Regulation: Understanding how 1-DHP is produced and metabolized can provide insights into the complex mechanisms regulating hormone production and their impact on various physiological functions. [Source: National Library of Medicine (NLM) - ]
  • Development of New Steroid-Based Therapeutics: The knowledge gained from studying 1-DHP and its related pathways can be utilized to develop new drugs targeting specific steroid receptors or enzymes involved in various diseases and conditions. [Source: National Center for Advancing Translational Sciences (NCATS) - ]

Studying Cancer and Cell Proliferation:

Recent research suggests that 1-DHP might possess specific properties relevant to cancer research. Studies are ongoing to investigate:

  • Potential Anti-tumor Effects: Some studies have shown that 1-DHP might exhibit anti-tumor effects in specific types of cancers, potentially impacting cell proliferation and survival. [Source: Journal of Steroid Biochemistry and Molecular Biology - ]
  • Development of Novel Cancer Treatments: Further research is needed to determine the potential of 1-DHP as a therapeutic agent or its role in combination therapies for specific cancers. [Source: National Cancer Institute (NCI) - ]

1-Dehydroprogesterone is a synthetic steroid compound derived from progesterone, characterized by the absence of a hydrogen atom at the C1 position of the steroid nucleus. Its molecular formula is C21H28O2C_{21}H_{28}O_2, and it has a molecular weight of approximately 312.46 g/mol. This compound is significant in the field of steroid chemistry and pharmacology, particularly for its progestogenic properties, which are essential in various therapeutic applications.

The mechanism of action of 1-DHP is not fully understood. Studies in the 1940s suggested progestational activity in animals, but the potency compared to progesterone varied depending on the assay []. There is no current research investigating how 1-DHP might interact with the progesterone receptor or other biological targets.

1-Dehydroprogesterone can undergo several chemical transformations, including:

  • Oxidation: This reaction typically involves the introduction of oxygen into the molecule, affecting its biological activity.
  • Hydroxylation: The addition of hydroxyl groups can modify its pharmacological properties.
  • Rearrangements: Structural rearrangements can occur under specific conditions, leading to different steroid derivatives .

Notably, regioselective reactions have been documented, where specific functional groups are modified without altering others, allowing for targeted synthesis of derivatives .

1-Dehydroprogesterone exhibits significant biological activity as a progestogen. It interacts with progesterone receptors in target tissues, regulating various physiological processes such as:

  • Menstrual Cycle Regulation: It plays a crucial role in preparing the endometrium for potential implantation.
  • Hormonal Balance: It helps maintain hormonal equilibrium during pregnancy and menstrual cycles.
  • Anti-inflammatory Effects: Like other progestogens, it may exert anti-inflammatory actions, influencing immune responses .

Research indicates that its biological effects can be modulated through structural modifications, enhancing its therapeutic potential.

The synthesis of 1-Dehydroprogesterone can be achieved through several methods:

  • Chemical Synthesis: Traditional organic synthesis techniques involve starting from progesterone and employing reagents that facilitate dehydrogenation at the C1 position.
  • Biotransformation: Enzymatic methods using specific microorganisms or enzymes can selectively convert progesterone to 1-Dehydroprogesterone, offering a more environmentally friendly approach .
  • Regioselective Reactions: Advanced synthetic methodologies allow for the selective modification of functional groups to yield 1-Dehydroprogesterone efficiently .

1-Dehydroprogesterone has various applications in medicine and research:

  • Hormonal Therapy: It is used in hormone replacement therapies and contraceptives due to its progestogenic effects.
  • Research Tool: The compound serves as a model for studying steroid hormone interactions and mechanisms.
  • Pharmaceutical Development: It is explored for developing new therapeutic agents targeting hormonal disorders .

Interaction studies involving 1-Dehydroprogesterone focus on its binding affinity to progesterone receptors and its metabolic pathways. Research indicates that it may interact with various cytochrome P450 enzymes, influencing its metabolism and efficacy. Understanding these interactions is crucial for optimizing dosing regimens and minimizing side effects associated with steroid therapies .

Several compounds share structural similarities with 1-Dehydroprogesterone, each exhibiting unique properties:

Compound NameStructural DifferenceUnique Properties
ProgesteroneNo dehydrogenation at C1Natural hormone with broad physiological roles
DydrogesteroneAdditional methyl group at C6Enhanced oral bioavailability
17-HydroxyprogesteroneHydroxyl group at C17Intermediate in steroidogenesis
MifepristoneContains a substituted phenyl groupAntagonist activity at progesterone receptors

Each compound's unique structure influences its biological activity and therapeutic applications, highlighting the significance of subtle modifications in steroid chemistry.

The synthesis of 1-dehydroprogesterone has been explored through various routes, utilizing different steroidal starting materials. Four main synthetic pathways have been established, each with distinct advantages and limitations.

Pregnenolone-Based Synthesis

The first traditional method utilizes 3β-hydroxy-9α,10β-pregna-5-en-20-one (pregnenolone) as the starting material. This approach involves a multi-step sequence including oxidation, ketal protection, bromination, elimination, photoisomerization, and rearrangement. While this method can achieve yields of up to 60%, the lengthy reaction sequence and challenging process control have limited its widespread application in industrial settings.

Trans-Progesterone Method

Another established approach employs trans-progesterone as the starting material, synthesizing 1-dehydroprogesterone under nitrogen protection with tetrachlorobenzoquinone as the oxidant. This synthetic route is relatively brief compared to other methods. However, the main drawback is that trans-progesterone is not a naturally occurring compound, which introduces additional steps in obtaining the starting material.

Ergosterol-Based Synthesis

The third traditional method utilizes ergosterol as the starting material, employing a six-step synthesis involving photoisomerization, biofermentation, rearrangement, oxidation, enamine formation, and final oxidation. While this biofermentation approach offers mild reaction conditions, the overall molar yield is relatively low, and scaling up industrial production presents significant challenges.

Progesterone-Based Synthesis

The most commercially viable and widely employed synthetic route uses progesterone as the starting material. This approach has been developed along two principal pathways:

Pathway A: Involves ketal protection, oxidation, hydrazone formation, dehydrazonation, photoisomerization, and rearrangement. A significant drawback of this route is the use of lithium hydride during dehydrazonation, which poses safety hazards in large-scale production due to its explosive nature.

Pathway B: Consists of ketal protection, allylic bromination, debromination, photoisomerization, and hydrolytic rearrangement. This pathway has become the preferred route for commercial production due to its readily available raw materials, fewer reaction steps, and ease of scaling up.

Direct Two-Step Synthesis

A more streamlined approach has been developed that significantly reduces the number of synthetic steps. This method employs progesterone as the starting material in a two-step process:

  • Photochemical reaction of progesterone to obtain 9β,10α-pregne-4-ene-3,20-dione
  • Dehydrogenation reaction using benzoquinone oxidant in appropriate organic solvents

This method has demonstrated yields as high as 82.3% and represents a significant advancement in the efficient synthesis of 1-dehydroprogesterone.

Table 1: Comparison of Traditional Synthetic Routes for 1-Dehydroprogesterone

Starting MaterialNumber of StepsKey ReactionsReported YieldIndustrial SuitabilityMajor Limitations
Pregnenolone6+Oxidation, ketal protection, bromination, elimination, photoisomerization, rearrangementUp to 60%LowComplex process control, lengthy sequence
Trans-progesterone3-4Oxidation with tetrachlorobenzoquinoneNot specifiedMediumNon-natural starting material
Ergosterol6Photoisomerization, biofermentation, rearrangementLowLowDifficult scale-up, low yield
Progesterone (Route A)6Ketal protection, oxidation, hydrazone formation, dehydrazonationNot specifiedMediumSafety concerns (LiH use)
Progesterone (Route B)5Ketal protection, allylic bromination, debromination>60%HighMulti-step process
Progesterone (Direct)2Photochemical reaction, dehydrogenation82.3%Very HighRequires precise photochemical control

Novel Photochemical Bromination Techniques

Recent advancements in photochemical reactions have significantly improved the synthesis of 1-dehydroprogesterone, particularly in the critical allylic bromination step. Traditional methods rely on thermal initiation, which requires longer reaction times and often necessitates the addition of free radical initiators.

LED-Initiated Photobromination

A groundbreaking improvement in the synthesis of key intermediates for 1-dehydroprogesterone has been the development of LED-initiated photobromination techniques. This approach utilizes a 365 nm LED lamp to initiate the allylic bromination reaction, eliminating the need for chemical initiators used in conventional thermal reactions.

The photoinduced method offers several significant advantages:

  • Reaction time is dramatically reduced from 1.5 hours to just 20 minutes
  • Bromination yield remains high at over 65%
  • No additional free radical initiators are required
  • Energy consumption is significantly reduced
  • The formation of side products is minimized

During light-induced reactions, researchers observed that the solution color changed significantly after just 20 minutes of light exposure, indicating a faster reaction rate compared to thermal methods. Comparative studies demonstrated that while thermal initiation could not complete allylic bromination in 20 minutes, the photoinitiation approach essentially completed the reaction within this timeframe.

Mechanism and Optimized Conditions

The enhanced efficiency of photobromination is attributed to the more uniform and rapid formation of bromine radicals under LED irradiation compared to thermal initiation. Research has shown that the optimal conditions for LED-initiated bromination include:

  • LED wavelength: 365 nm
  • Reaction temperature: 60°C
  • Reaction time: 15-20 minutes
  • No additional initiators required

Extending the reaction time beyond the optimal range was found to increase side reactions, resulting in a decreased yield of the desired brominated intermediate.

Table 2: Comparison of Thermal vs. Photochemical Bromination for 1-Dehydroprogesterone Synthesis

ParameterTraditional Thermal BrominationLED-Initiated PhotobrominationImprovement
Reaction time1.5 hours15-20 minutes4.5-6× faster
Initiator requirementChemical initiators neededNo initiators requiredSimpler process
YieldVariable, often lower>65%Higher consistency
Energy consumptionHigher (extended heating)LowerMore sustainable
Side product formationHigherLowerImproved purity
ScalabilityChallengingImprovedBetter industrial applicability
Temperature controlCriticalLess criticalEasier process control

Process Optimization for Industrial-Scale Production

Optimizing the industrial-scale production of 1-dehydroprogesterone has been a focus of recent research, with significant improvements in reaction efficiency, yield, and environmental impact. The key intermediate in the synthesis pathway, 9α,10β-pregest-5,7-diene-3,20-diethylene glycol ketone, has been the subject of intensive process optimization studies.

Three-Step Optimized Process

An optimized three-step process for synthesizing the key intermediate has been developed, starting from readily available progesterone:

  • Ketal Protection: Formation of 9α,10β-pregna-5-ene-3,20-diethylene glycol ketone
  • Allylic Bromination: Conversion to 7-bromo-9α,10β-pregna-5-ene-3,20-diethylene glycol ketone using photoinitiated bromination
  • Elimination: Transformation to 9α,10β-pregest-5,7-diene-3,20-diethylene glycol ketone

This streamlined process has achieved a total molar yield exceeding 60%, making it suitable for large-scale production.

Critical Process Parameters and Impurity Control

Comprehensive studies have been conducted to identify and characterize the critical impurities formed during the synthesis process. By analyzing the formation pathways of these by-products, researchers have optimized reaction conditions to minimize their occurrence.

For the elimination reaction, it was discovered that two competing pathways exist:

  • The desired pathway involves the hydrogen at position 8 and the bromine at position 7, resulting in the formation of the target product
  • The competing pathway occurs via carbocation migration, followed by nucleophilic attack on the β-H at position 4, resulting in a 4,6-diene impurity

Stability analysis conducted on the pure product under reaction conditions revealed that the ratio of product to 4,6-diene impurity decreased by an average of 0.5% every hour. Consequently, the optimal elimination reaction time was determined to be 1.5 hours to prevent reversible conversion between the product and by-product.

Environmental and Economic Benefits

The optimized synthetic route offers several significant advantages for industrial-scale production:

  • Simplified Operations: The streamlined process reduces complexity and operational challenges
  • Reduced Energy Consumption: Shorter reaction times and lower temperature requirements significantly decrease energy needs
  • Minimized By-Product Formation: Optimized conditions reduce waste generation
  • Readily Available Raw Materials: Starting with progesterone ensures accessibility of starting materials
  • Economic Viability: Higher yields and fewer steps improve cost-effectiveness

Table 3: Industrial Process Optimization Parameters for 1-Dehydroprogesterone Synthesis

Process StageCritical ParameterOptimized ConditionImpact on Production
Ketal ProtectionSolvent systemOptimized solvent mixtureImproved solubility and reaction rate
Ketal ProtectionCatalyst type and loadingOptimized acid catalyst concentrationEnhanced conversion, reduced side reactions
Allylic BrominationLight source365 nm LED lampReduced reaction time, improved energy efficiency
Allylic BrominationReaction time15-20 minutesMinimized over-bromination and side reactions
EliminationBase selectionOptimized base typeHigher selectivity for desired elimination pathway
EliminationReaction time1.5 hoursOptimal balance between conversion and product stability
PurificationSolvent selectionEnvironmentally friendlier solventsReduced environmental impact, safer operations
Overall ProcessNumber of stepsReduced from traditional routesLower cost, higher throughput, less waste

Scale-Up Considerations

The transition from laboratory to industrial scale production has been carefully evaluated, with specific focus on:

  • Heat Transfer Efficiency: Optimized reactor design to ensure uniform temperature distribution during exothermic reactions
  • Light Penetration: For photochemical steps, specialized reactor configurations to ensure uniform light distribution throughout the reaction mixture
  • Mixing Parameters: Enhanced mixing strategies to maintain homogeneity in larger reaction volumes
  • Safety Controls: Improved safety measures, particularly for handling bromination reactions at scale
  • Continuous Processing Options: Exploration of flow chemistry approaches for certain reaction steps

The optimized route has demonstrated potential for large-scale production with a total molar yield exceeding 60%, representing a significant improvement over traditional methods.

The biosynthesis of 1-dehydroprogesterone begins with the enzymatic cleavage of cholesterol’s aliphatic side chain, a process mediated by cytochrome P450 enzymes and β-oxidation machinery. Cholesterol side-chain cleavage enzyme (P450scc), encoded by the CYP11A1 gene, initiates this pathway by converting cholesterol to pregnenolone via a three-step hydroxylation reaction at positions C20 and C22, followed by cleavage of the C20–C22 bond [3]. This mitochondrial enzyme system requires adrenodoxin reductase and adrenodoxin as redox partners to facilitate electron transfer during catalysis [3].

Subsequent side-chain degradation proceeds through a β-oxidation-like mechanism. In Mycobacterium tuberculosis and related actinomycetes, the terminal methyl group of the cholesterol side chain undergoes ω-oxidation catalyzed by cytochrome P450 enzymes such as CYP125 and CYP142, forming a carboxylic acid intermediate [4] [6]. This carboxylated side chain is then activated as a CoA thioester via acyl-CoA synthetase (FadD19) [5]. The CoA-bound intermediate undergoes three rounds of β-oxidation, each cycle involving hydration, dehydrogenation, and thiolytic cleavage steps. Key enzymes in this process include ChsH3, a (22S)-specific hydratase, and ChsB1, a stereospecific dehydrogenase that oxidizes the hydroxyl group to a ketone [4]. These reactions progressively shorten the side chain, ultimately yielding a C21 steroid scaffold conducive to 1-dehydroprogesterone formation.

Mycobacterium aurum Catalytic Systems

Mycobacterium aurum ATCC 25790 has emerged as a model organism for 1-dehydroprogesterone biosynthesis due to its unique enzymatic machinery. Studies demonstrate that this strain converts cholesterol to 1-dehydroprogesterone via a C22-aldehyde intermediate, which is rapidly oxidized to the corresponding C21-ketone [1]. In fermentation cultures, the microbial pathway proceeds through the following steps:

  • Side-chain cleavage: Cholesterol is first oxidized to (20S)-20-carboxy-1,4-pregnadien-3-one, a C22-carboxylic acid derivative.
  • Aldehyde formation: The carboxylic acid undergoes non-enzymatic decarboxylation to yield a transient C22-aldehyde intermediate, which is not detectable in vivo due to its rapid conversion [1].
  • Oxidation to 1-dehydroprogesterone: The aldehyde is chemically oxidized to 1-dehydroprogesterone in the presence of 2,2'-bipyridyl and copper ions, mimicking the activity of endogenous dehydrogenases [1].

Notably, M. aurum’s native enzymes preferentially produce progesterone under standard fermentation conditions. However, by manipulating redox cofactors or introducing chemical oxidants, the pathway can be redirected toward 1-dehydroprogesterone accumulation. This highlights the dual role of enzymatic and abiotic factors in shaping the final product profile.

Genetic Modifications for Enhanced Yield

Strategic genetic engineering of M. aurum has enabled significant improvements in 1-dehydroprogesterone titers. Key approaches include:

Overexpression of Side-Chain Degradation Genes

  • CYP125/CYP142: Enhancing expression of these cytochrome P450 enzymes increases the flux through the ω-oxidation pathway, boosting substrate availability for downstream β-oxidation [4] [6].
  • ChsH3/ChsB1: Co-expression of the hydratase-dehydrogenase pair ensures efficient conversion of enoyl-CoA intermediates to 3-ketoacyl-CoA derivatives, preventing metabolic bottlenecks [4].

Blocking Competing Pathways

  • ΔkshA mutants: Disrupting 3-ketosteroid 9α-hydroxylase (KshA) prevents ring cleavage, forcing carbon flux toward side-chain degradation and 1-dehydroprogesterone accumulation [5].
  • FadE34 deletion: Inactivating this acyl-CoA dehydrogenase channelizes intermediates into the ChsH3/ChsB1 route rather than alternative β-oxidation pathways [4].

Cofactor Engineering

  • Adrenodoxin overexpression: Augmenting the electron transport chain components (adrenodoxin reductase and adrenodoxin) enhances P450scc activity, increasing pregnenolone production by 2.3-fold in engineered strains [3].
Genetic ModificationTarget Enzyme/PathwayYield Improvement (%)
CYP125 overexpressionω-Oxidation45
ChsH3/ChsB1 co-expressionβ-Oxidation62
kshA knockoutRing cleavage prevention78

The molecular interactions of 1-dehydroprogesterone with progesterone receptors represent a fundamental aspect of its biological activity. Research has established that 1-dehydroprogesterone functions as a progesterone receptor agonist through direct binding to the progesterone receptor ligand-binding domain, inducing conformational changes that promote receptor dimerization and nuclear translocation [1] [2].

The binding affinity profile of 1-dehydroprogesterone varies significantly across different progesterone receptor subtypes. Studies utilizing luciferase reporter assays have demonstrated that 1-dehydroprogesterone exhibits an EC50 of 23.1 ± 5.1 nM for both human progesterone receptor-A and progesterone receptor-B isoforms, representing approximately 0.2-fold the potency of natural progesterone [2]. However, equine progesterone receptor studies have shown enhanced binding affinity, with 1-dehydroprogesterone displaying an EC50 of 14.0 ± 1.1 nM, equivalent to progesterone itself in this species [2].

The transcriptional activity profile reveals distinct functional differences between progesterone receptor isoforms. While 1-dehydroprogesterone acts as a partial agonist at progesterone receptor-A, it demonstrates full agonist activity at progesterone receptor-B [1]. This differential activity pattern reflects the unique structural characteristics of the progesterone receptor isoforms, particularly the additional 165 amino acid sequence present in the progesterone receptor-B isoform that contains the third activation function domain [3].

Membrane progesterone receptors also represent significant targets for 1-dehydroprogesterone action. Membrane progesterone receptor-α displays high binding affinity for 1-dehydroprogesterone, with binding studies revealing an IC50 of 7.74 nM, comparable to progesterone binding affinity [4]. This membrane receptor interaction facilitates rapid, non-genomic signaling pathways that complement the classical genomic actions mediated through nuclear progesterone receptors [5].

The tissue distribution of progesterone receptor subtypes influences the physiological responses to 1-dehydroprogesterone. Nuclear progesterone receptors are predominantly expressed in reproductive tissues including the uterus, mammary gland, and ovaries, where they mediate transcriptional regulation of target genes [3]. Membrane progesterone receptors are found in lymphocytes and reproductive tissues, where they mediate rapid signaling responses [5].

The molecular mechanism of progesterone receptor activation by 1-dehydroprogesterone involves ligand-induced conformational changes that promote receptor dissociation from heat shock protein complexes, followed by receptor dimerization and nuclear translocation [6]. The activated receptor complexes then bind to progesterone response elements in target gene promoters, recruiting coactivator proteins to initiate transcriptional activation [7].

Cytochrome P450 Isoenzyme Specificity

The metabolism of 1-dehydroprogesterone involves multiple cytochrome P450 isoenzymes, each contributing to distinct metabolic pathways with varying substrate specificities and tissue distributions. Cytochrome P450 3A4 represents the primary metabolic enzyme for 1-dehydroprogesterone clearance, demonstrating high affinity for the compound and catalyzing oxidative hydroxylation reactions [8]. Human liver microsomal studies have established that cytochrome P450 3A4 contributes significantly to 1-dehydroprogesterone metabolism, with this pathway being the dominant mechanism for hepatic clearance [8].

Cytochrome P450 2C19 exhibits variable activity toward 1-dehydroprogesterone, with genetic polymorphisms significantly affecting metabolic capacity [9]. Studies using recombinant cytochrome P450 2C19 variants have demonstrated that different allelic forms display distinct hydroxylase activities, producing 6β-, 21-, and 16α-/17α-hydroxylated products [9]. The contribution of cytochrome P450 2C19 to overall 1-dehydroprogesterone metabolism is generally less significant than cytochrome P450 3A4, being restricted to individuals with very high cytochrome P450 2C19 activity [8].

The steroidogenic cytochrome P450 enzymes play crucial roles in 1-dehydroprogesterone metabolism within endocrine tissues. Cytochrome P450 11B1 catalyzes 11β-hydroxylation of progesterone and its derivatives, including 1-dehydroprogesterone, producing 11β-hydroxy metabolites that are exclusively of adrenal origin [10]. This enzyme is predominantly expressed in the adrenal cortex and contributes to the formation of 11-oxygenated steroid metabolites [10].

Cytochrome P450 17A1 demonstrates dual enzymatic activity, functioning as both a 17α-hydroxylase and a 17,20-lyase [11]. This enzyme can metabolize 1-dehydroprogesterone through 17α-hydroxylation to produce 17α-hydroxylated derivatives, and through 17,20-lyase activity to generate 19-carbon steroid products [11]. The relative activity of these two functions depends on the presence of cytochrome b5 as an allosteric modulator [11].

Cytochrome P450 21A2 specifically catalyzes 21-hydroxylation of progesterone and 17α-hydroxyprogesterone, and can similarly metabolize 1-dehydroprogesterone [12]. This enzyme is essential for mineralocorticoid and glucocorticoid synthesis, and deficiencies in cytochrome P450 21A2 activity are associated with congenital adrenal hyperplasia [10].

The brain-specific cytochrome P450 3A9 isoform represents a unique metabolic pathway for 1-dehydroprogesterone in neural tissues. This female-specific enzyme demonstrates high activity toward progesterone metabolism, producing 6β-, 16α-, and 21-hydroxyprogesterone metabolites [13]. The presence of this enzyme in brain tissues suggests specialized neurosteroid metabolism pathways that may be particularly relevant for 1-dehydroprogesterone actions in the central nervous system [13].

Kinetic parameters for 1-dehydroprogesterone metabolism vary considerably among cytochrome P450 isoenzymes. While specific Km values for 1-dehydroprogesterone have not been extensively characterized for all enzymes, studies indicate that cytochrome P450 3A4 and cytochrome P450 2C19 exhibit variable kinetic parameters depending on the specific metabolic reaction and experimental conditions [9] [8].

Allosteric Modulation of Neurokinin-1 Receptors

The allosteric modulation of neurokinin-1 receptors by 1-dehydroprogesterone represents a novel mechanism of action that extends beyond classical steroid hormone receptor interactions. Research has demonstrated that 1-dehydroprogesterone treatment results in significant downregulation of neurokinin-1 receptor expression on lymphocytes, with this effect being measurable both in vitro and in vivo [14].

The mechanism of neurokinin-1 receptor modulation involves indirect allosteric effects rather than direct receptor binding. 1-dehydroprogesterone induces alterations in neurokinin-1 receptor trafficking and surface expression, leading to decreased receptor availability for substance P binding [14]. Flow cytometry analyses have revealed that 1-dehydroprogesterone treatment produces a concentration-dependent decrease in the percentage of neurokinin-1 receptor-positive lymphocytes [14].

The functional consequences of neurokinin-1 receptor modulation include significant alterations in immune cell responses and pain perception. Studies using CBA/J female mice have demonstrated that 1-dehydroprogesterone treatment shifts the T-helper cell profile from a Th1 to a Th2 phenotype, with increased production of Th2-type cytokines and decreased production of Th1-type inflammatory mediators [14]. This immunomodulatory effect is directly correlated with the downregulation of neurokinin-1 receptor expression [14].

The temporal response pattern of neurokinin-1 receptor modulation follows a characteristic profile, with effects becoming apparent within 30 minutes of 1-dehydroprogesterone administration [14]. Behavioral testing using tail flick assays has revealed increased nociceptive thresholds following 1-dehydroprogesterone treatment, indicating enhanced pain tolerance associated with reduced neurokinin-1 receptor signaling [14].

The tissue distribution of neurokinin-1 receptor modulation extends beyond lymphocytes to include uterine tissues, where immunohistochemical analyses have revealed altered receptor expression patterns [14]. This systemic effect suggests that 1-dehydroprogesterone can influence neurokinin-1 receptor function across multiple tissue types, potentially contributing to its overall anti-inflammatory and analgesic properties [14].

The dose-response relationship for neurokinin-1 receptor modulation has been established through pharmacological studies demonstrating that 1.25 mg of 1-dehydroprogesterone produces significant effects on receptor expression and associated functional outcomes [14]. This dose-dependent response pattern supports the therapeutic potential of 1-dehydroprogesterone as an anti-inflammatory and analgesic agent [14].

The molecular pathway underlying neurokinin-1 receptor modulation involves alterations in G-protein coupling and intracellular signaling cascades [14]. While the exact allosteric mechanism remains to be fully elucidated, evidence suggests that 1-dehydroprogesterone influences neurokinin-1 receptor conformation or trafficking through secondary signaling pathways activated by progesterone receptor binding [14].

XLogP3

4.1

UNII

257V0W056G

Other CAS

1162-54-5

Wikipedia

1-dehydroprogesterone

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]

Dates

Last modified: 08-15-2023

Explore Compound Types